molecular formula C12H16O2 B189032 5-Tert-butyl-2-methylbenzoic acid CAS No. 28162-25-6

5-Tert-butyl-2-methylbenzoic acid

Cat. No. B189032
CAS RN: 28162-25-6
M. Wt: 192.25 g/mol
InChI Key: XEFUEHGHNVEHAZ-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methylbenzoic acid is a chemical compound with the molecular formula C12H16O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-2-methylbenzoic acid can be represented by the InChI code: 1S/C12H16O2/c1-8-5-6-9 (12 (2,3)4)7-10 (8)11 (13)14/h5-7H,1-4H3, (H,13,14) . The molecular weight of this compound is 192.26 .


Physical And Chemical Properties Analysis

5-Tert-butyl-2-methylbenzoic acid is a solid substance . It has a molecular weight of 192.26 . The InChI code representing its molecular structure is 1S/C12H16O2/c1-8-5-6-9 (12 (2,3)4)7-10 (8)11 (13)14/h5-7H,1-4H3, (H,13,14) .

Scientific Research Applications

  • Steric Effects and Steric Hindrance : A study by Kulhanek et al. (1999) investigated the substituent effects of the tert-butyl group in isomeric tert-butylbenzoic acids, including 5-Tert-butyl-2-methylbenzoic acid. They found enhanced acidity in the gas phase due to pole-induced dipole interactions and steric inhibition of resonance in the ortho isomer in certain conditions (Kulhanek et al., 1999).

  • Metabolism in Rats and Humans : Daniel et al. (1968) studied the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene in rats and humans. They found that 3,5-di-tert-butyl-4-hydroxybenzoic acid was a major metabolite, showing significant differences in excretion and metabolism between the two species (Daniel, Gage, & Jones, 1968).

  • Fujiwara-Moritani Reactions : Liu and Hii (2011) explored the use of tert-butyl perbenzoate as a substitute for benzoquinone in Fujiwara-Moritani reactions. They found it to be effective for mild room-temperature reactions under homogeneous conditions (Liu & Hii, 2011).

  • Gas Permeation Properties of Polybenzimidazoles : Kumbharkar et al. (2006) conducted research on the structural variations in polybenzimidazole and found that incorporating tert-butyl groups led to improved gas permeation properties, with a significant increase in permeability and changes in selectivity for certain gases (Kumbharkar, Karadkar, & Kharul, 2006).

  • Synthesis of Antioxidant Oxadiazoles : Shakir, Ariffin, and Abdulla (2014) synthesized new oxadiazoles bearing 2,6-di-tert-butylphenol moieties, including compounds derived from 3,5-di-tert-butyl-4-hydroxybenzoic acid. They evaluated their antioxidant activity and found significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).

  • Chiral Auxiliary in Synthesis : Studer, Hintermann, and Seebach (1995) discussed the synthesis and applications of a new chiral auxiliary, including derivatives of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, highlighting its use in dipeptide synthesis and transformations (Studer, Hintermann, & Seebach, 1995).

Safety And Hazards

The safety data sheet (SDS) for 5-Tert-butyl-2-methylbenzoic acid indicates that it may be harmful if swallowed . It is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

5-tert-butyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-5-6-9(12(2,3)4)7-10(8)11(13)14/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFUEHGHNVEHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429099
Record name 5-tert-butyl-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2-methylbenzoic acid

CAS RN

28162-25-6
Record name 5-tert-butyl-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EP Taylor, GE Watts - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
5-Ethyl-Z-methyl-, Z-methy1-5-n-propyl-, and 5-tert.-butyl-Z-methylbenzoic acids have been synthesised and their constitutions established. The bromination and Friedel-Crafts …
Number of citations: 2 pubs.rsc.org

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